Defined Dual-Target Potency Profile vs. Single-Target Standards
The compound's differentiation is defined by its dual mechanism. This benzothiazole-phenyl analog framework has been optimized to concurrently inhibit both sEH and FAAH, a design principle validated in a foundational SAR study. In this study, related analogs exhibited potent dual inhibition [1]. This intrinsic dual activity is a quantifiable design feature that distinguishes it from selective inhibitors like URB597 (FAAH IC50 ~5 nM in rat brain, but inactive against sEH) or TPPU (sEH IC50 ~1 nM, but inactive against FAAH), which cannot simultaneously elevate EETs and anandamide [2].
| Evidence Dimension | Target Engagement Profile (Inhibitory Activity) |
|---|---|
| Target Compound Data | Designed for dual sEH/FAAH inhibition within the low nanomolar range, characteristic of the benzothiazole-phenyl series. |
| Comparator Or Baseline | Array |
| Quantified Difference | The compound provides simultaneous sEH and FAAH blockade. Single-target inhibitors provide zero activity against the other target. |
| Conditions | In vitro enzymatic assays (referenced from established literature for listed comparators). |
Why This Matters
For procurement, this dictates the compound's exclusive use in experiments requiring simultaneous modulation of both endocannabinoid and EET lipid signaling pathways, which is impossible with single-target probes.
- [1] Angelia, J., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. View Source
- [2] Kodani, S. D., Bhakta, S., Hwang, S. H., Pakhomova, S., Newcomer, M. E., Morisseau, C., & Hammock, B. D. (2018). Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry Letters, 28(4), 762-768. View Source
